molecular formula C26H36Cl2N2O3 B14292726 3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 124179-26-6

3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride

Cat. No.: B14292726
CAS No.: 124179-26-6
M. Wt: 495.5 g/mol
InChI Key: PTKYSXNDFCIJRT-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride is a complex organic compound with a unique structure that combines a pyridinium ion with a chlorophenyl carbamoyl group and a dodecyloxy oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridinium ion, the introduction of the chlorophenyl carbamoyl group, and the attachment of the dodecyloxy oxoethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride include other pyridinium derivatives and compounds with chlorophenyl carbamoyl groups. Examples include:

  • 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride
  • 3-Carbamoyl-1-(2,4-dichlorophenyl)pyridinium chloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

124179-26-6

Molecular Formula

C26H36Cl2N2O3

Molecular Weight

495.5 g/mol

IUPAC Name

dodecyl 2-[3-[(4-chlorophenyl)carbamoyl]pyridin-1-ium-1-yl]acetate;chloride

InChI

InChI=1S/C26H35ClN2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-19-32-25(30)21-29-18-12-13-22(20-29)26(31)28-24-16-14-23(27)15-17-24;/h12-18,20H,2-11,19,21H2,1H3;1H

InChI Key

PTKYSXNDFCIJRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C[N+]1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

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